PDE3A Inhibition Activity of 2-phenyl-N-(pyridin-3-yl)acetamide (CAS 5221-39-6) vs. Structural Analogs
The compound exhibits a defined inhibitory effect against human phosphodiesterase 3A (PDE3A) with an IC50 of 23.8 µM in a cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This activity is approximately 3-fold less potent than structurally related hit compound LYP-13 (IC50 = 7.0 µM) but 2-fold more potent than LYP-1 (IC50 = 47 µM), establishing its position within a structure-activity relationship (SAR) landscape for phenylacetamide derivatives [2].
| Evidence Dimension | Human PDE3A inhibition potency (IC50) |
|---|---|
| Target Compound Data | 23.8 µM |
| Comparator Or Baseline | LYP-13 (7.0 µM); LYP-1 (47 µM) |
| Quantified Difference | 3.4-fold less potent than LYP-13; 2.0-fold more potent than LYP-1 |
| Conditions | In vitro cell-free assay using time-resolved fluorescence resonance energy transfer (TR-FRET) method, ChEMBL assay database |
Why This Matters
This data provides a validated baseline for PDE3A target engagement, enabling rational selection against weaker or more potent analogs in the same chemical series for cardiovascular or platelet aggregation studies.
- [1] TargetMine / ChEMBL. Activity Report: CHEMBL43064, PDE3A Inhibition. AC50 = 23771.7 nM. View Source
- [2] ChemMedChem. 2013 Jul; 8(9). Table 1: Hit validation of selected hits. Compound LYP-13 IC50 = 7.0 µM; LYP-1 IC50 = 47 µM. View Source
